8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as using environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-methoxy-8-methyl-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: This compound has similar structural features but differs in its substituents, leading to distinct biological activities.
Osthole (7-methoxy-8-isopentenylcoumarin): Another coumarin derivative with notable anti-inflammatory and antimicrobial properties.
Uniqueness
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H20O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-methyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O3/c1-16-7-6-8-18(13-16)15-26-22-12-11-20-21(19-9-4-3-5-10-19)14-23(25)27-24(20)17(22)2/h3-14H,15H2,1-2H3 |
InChI Key |
HNGRAORUCDATBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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